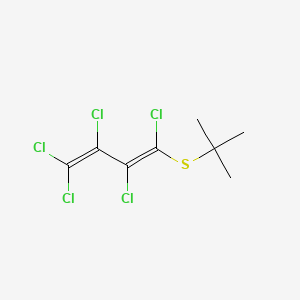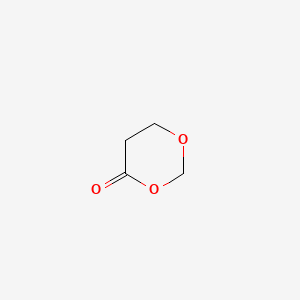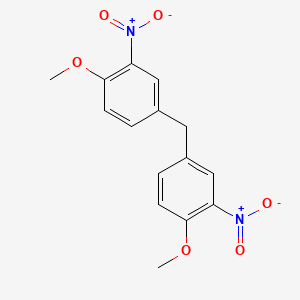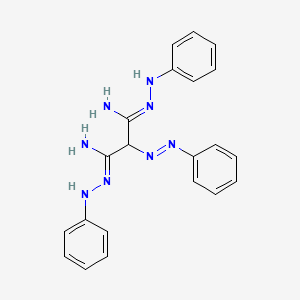
Cobalt--neodymium (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt–neodymium (2/1) is an intermetallic compound composed of cobalt and neodymium in a 2:1 ratio. This compound is known for its unique magnetic properties and is used in various high-tech applications, including permanent magnets and catalysts. The combination of cobalt and neodymium results in a material with enhanced magnetic and catalytic properties, making it valuable in both industrial and scientific research contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt–neodymium (2/1) can be synthesized through various methods, including:
Recurrent Deposition-Precipitation Method: This method involves the deposition of cobalt onto a neodymium oxide support, followed by a reduction process to form the intermetallic compound.
Hydrothermal Method: In this method, cobalt and neodymium precursors are reacted in an aqueous solution under high temperature and pressure to form the compound.
Industrial Production Methods
Industrial production of cobalt–neodymium (2/1) typically involves large-scale synthesis using methods such as the recurrent deposition-precipitation method, which allows for precise control over the composition and properties of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt–neodymium (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt and neodymium oxides.
Reduction: Reduction reactions can convert cobalt and neodymium oxides back to the intermetallic compound.
Substitution: The compound can undergo substitution reactions where other elements replace cobalt or neodymium in the structure.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction and oxygen for oxidation. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include cobalt and neodymium oxides, as well as various substituted intermetallic compounds depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Cobalt–neodymium (2/1) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including ammonia synthesis and hydrogen evolution reactions
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of high-performance permanent magnets and other advanced materials.
Mécanisme D'action
The mechanism by which cobalt–neodymium (2/1) exerts its effects is primarily related to its magnetic and catalytic properties. The compound’s unique structure allows it to interact with various molecular targets and pathways, enhancing its effectiveness in applications such as catalysis and magnetic resonance imaging. For example, in catalytic applications, the compound’s surface properties facilitate the adsorption and activation of reactants, leading to increased reaction rates and selectivity .
Comparaison Avec Des Composés Similaires
Cobalt–neodymium (2/1) can be compared with other similar intermetallic compounds, such as:
Neodymium–iron–boron (NdFeB): Known for its strong magnetic properties, NdFeB is widely used in permanent magnets.
Samarium–cobalt (SmCo): Another high-performance magnetic material, SmCo is known for its excellent magnetic properties at high temperatures.
These comparisons highlight the unique combination of properties that make cobalt–neodymium (2/1) a valuable material in various applications.
Propriétés
Numéro CAS |
12017-34-4 |
|---|---|
Formule moléculaire |
Co2Nd |
Poids moléculaire |
262.11 g/mol |
Nom IUPAC |
cobalt;neodymium |
InChI |
InChI=1S/2Co.Nd |
Clé InChI |
CDCZEVMCTOMHKH-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Nd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


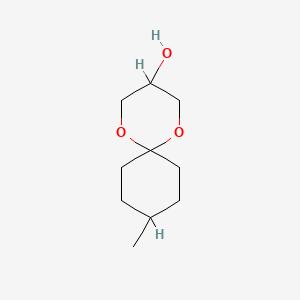

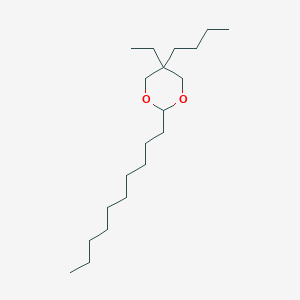
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)

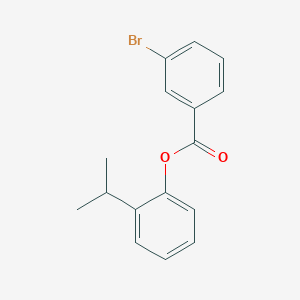


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
